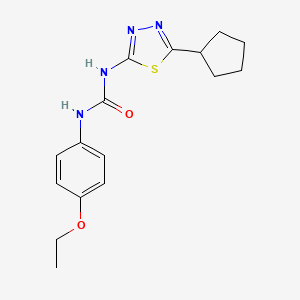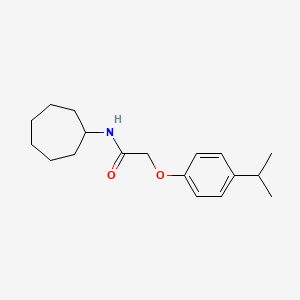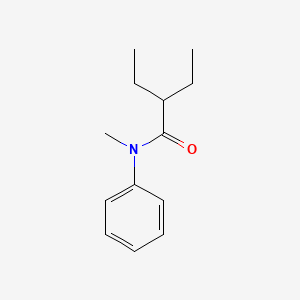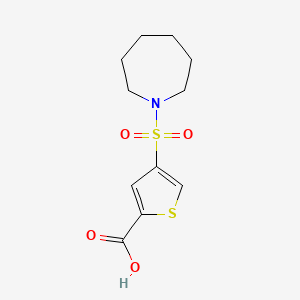
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea (CDPTU) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant activities. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea exerts its biological activities through the modulation of various signaling pathways. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to exhibit low toxicity in animal studies. However, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
Future Directions
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has shown great potential for therapeutic applications in various diseases. Future research should focus on the optimization of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea derivatives with improved pharmacokinetic properties. The development of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea-based drug delivery systems should also be explored. Further studies are needed to elucidate the exact mechanism of action of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea involves the reaction of cycloheptylamine with 2,5-dimethoxybenzoyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
properties
IUPAC Name |
1-cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-19-13-9-10-15(20-2)14(11-13)18-16(21)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEQKINHJPCUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)



![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)
![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)

![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)

![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)